![molecular formula C18H22N4O5S B2704833 N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide CAS No. 940999-70-2](/img/structure/B2704833.png)
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide, also known as GSK2334470, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic effects in the areas of cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a selective inhibitor of the PI3K/mTOR pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. Inhibition of this pathway has been shown to induce cell death in cancer cells. N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide inhibits the activity of mTORC1 and mTORC2, which are two complexes involved in the regulation of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide induces cell death by inhibiting the PI3K/Akt/mTOR pathway. In inflammation and autoimmune disorders, N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide inhibits the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the PI3K/mTOR pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide. One direction is to investigate the potential therapeutic effects of N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide in other diseases, such as neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the PI3K/mTOR pathway. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide, which could increase its potential as a therapeutic agent.
Synthesis Methods
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is synthesized using a multistep process that involves the coupling of various chemical compounds. The synthesis begins with the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloro-5-nitrobenzoic acid to form an intermediate product. This intermediate is then reacted with 2-methoxy-5-(morpholin-4-ylsulfonyl)benzoic acid to form the final product, N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. Inhibition of this pathway has been shown to induce cell death in cancer cells.
In inflammation and autoimmune disorders, N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines. Pro-inflammatory cytokines are involved in the immune response and play a role in the development of inflammatory and autoimmune diseases.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-10-13(2)20-18(19-12)21-17(23)15-11-14(4-5-16(15)26-3)28(24,25)22-6-8-27-9-7-22/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOFPVLLZJCIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide |
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